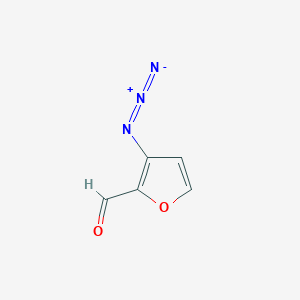

3-Azidofuran-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3N3O2 |

|---|---|

Molecular Weight |

137.10 g/mol |

IUPAC Name |

3-azidofuran-2-carbaldehyde |

InChI |

InChI=1S/C5H3N3O2/c6-8-7-4-1-2-10-5(4)3-9/h1-3H |

InChI Key |

QXDKTJOJLABSEY-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1N=[N+]=[N-])C=O |

Canonical SMILES |

C1=COC(=C1N=[N+]=[N-])C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Azidofuran 2 Carbaldehyde

Direct Functionalization Approaches to 3-Azidofuran-2-carbaldehyde

Direct functionalization strategies commence with a furan-2-carbaldehyde derivative and introduce the azide (B81097) group at the C-3 position through a sequence of chemical transformations. These methods are often the most straightforward, leveraging commercially available starting materials.

Halogenation-Azidation Sequences on Furan-2-carbaldehyde Derivatives

The most prominently documented method for the synthesis of this compound involves a two-step sequence starting from furan-2-carbaldehyde. This process begins with the selective halogenation of the furan (B31954) ring at the 3-position, followed by a nucleophilic substitution reaction with an azide source.

The initial step is the bromination of furan-2-carbaldehyde to yield 3-bromofuran-2-carbaldehyde (B86034). This precursor is then subjected to a nucleophilic aromatic substitution reaction with sodium azide (NaN₃). The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). Current time information in Bangalore, IN.rsc.org The electron-withdrawing nature of the aldehyde group at the C-2 position facilitates the nucleophilic attack of the azide ion at the C-3 position, displacing the bromide.

The reaction proceeds as follows:

Scheme 1: Synthesis of this compound via Halogenation-Azidation

Step 1: Bromination of Furan-2-carbaldehyde

Furan-2-carbaldehyde → 3-Bromofuran-2-carbaldehyde

Step 2: Azidation of 3-Bromofuran-2-carbaldehyde

3-Bromofuran-2-carbaldehyde + NaN₃ → this compound + NaBr

Supporting documentation indicates that reacting 3-bromofuran-2-carbaldehyde with three equivalents of sodium azide in DMSO furnishes this compound. rsc.org

Nitration-Reduction-Diazotization-Azidation Pathways to this compound

A plausible, though not explicitly reported in the literature for this specific compound, alternative for introducing the azide functionality involves a four-step sequence starting with the nitration of furan-2-carbaldehyde. This pathway is a standard method for the introduction of an azide group onto aromatic rings.

The proposed sequence would be:

Nitration: Electrophilic nitration of furan-2-carbaldehyde to introduce a nitro group at the 3-position, yielding 3-nitrofuran-2-carbaldehyde.

Reduction: The nitro group is then reduced to an amino group, forming 3-aminofuran-2-carbaldehyde (B1600970).

Diazotization: The resulting amino group is converted into a diazonium salt using a reagent such as sodium nitrite (B80452) in the presence of a strong acid.

Azidation: The diazonium salt is subsequently reacted with an azide source, like sodium azide, to yield the final product, this compound.

While this pathway is a cornerstone of aromatic chemistry for the synthesis of aryl azides, its application to the furan system, particularly with the sensitive aldehyde functionality, would require careful optimization of reaction conditions to avoid side reactions and decomposition.

Ring-Closing Strategies Leading to the Furan Core with Pre-installed Azide and Carbaldehyde Groups

Ring-closing strategies offer a different conceptual approach, where the furan ring is constructed from acyclic precursors that already contain the necessary azide and a protected or latent carbaldehyde group. Such methods can provide access to substituted furans that may be difficult to obtain through direct functionalization.

While no specific ring-closing synthesis for this compound has been detailed in the literature, one can envision a strategy based on established furan syntheses, such as the Paal-Knorr synthesis or variations thereof. A hypothetical precursor could be a 1,4-dicarbonyl compound where one of the carbonyls is a precursor to the aldehyde and the backbone contains an azido-substituted carbon. Cyclization under dehydrating conditions would then form the furan ring.

Another potential, yet unexplored, avenue could involve a ring-closing metathesis (RCM) reaction of a suitably designed acyclic diene or enyne precursor containing both the azide and a protected aldehyde group. However, the compatibility of the azide functionality with the ruthenium catalysts typically used in RCM would need to be carefully evaluated.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

The efficiency of the synthesis of this compound, particularly via the halogenation-azidation route, is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of catalyst, solvent, temperature, and pressure.

Catalyst Systems and Solvent Effects in this compound Synthesis

For the nucleophilic substitution of 3-bromofuran-2-carbaldehyde with sodium azide, the reaction is often performed without a catalyst. However, in analogous syntheses of aryl azides from aryl halides, copper-based catalysts have been shown to significantly improve reaction rates and yields. rsc.orgresearchgate.netthieme-connect.comrsc.org The use of a copper(I) catalyst, often in conjunction with a ligand such as L-proline, can facilitate the carbon-nitrogen bond formation under milder conditions. rsc.org

The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and NMP are commonly employed as they effectively solvate the cation of the azide salt while leaving the azide anion highly nucleophilic. masterorganicchemistry.com The solubility of the reactants and the temperature requirements of the reaction also dictate the optimal solvent choice. The table below, based on analogous copper-catalyzed azidation reactions of aryl halides, illustrates the impact of catalyst and solvent systems on reaction outcomes.

| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | L-proline | DMSO | 60-90 | Good to Excellent | rsc.org |

| CuI | Diamine | Toluene/H₂O | 80-110 | High | researchgate.net |

| CuFeO₂ | L-proline | NMP | 110 | High | thieme-connect.com |

| Cu₂O–CuO–Cu–C | None | Isopropanol | Room Temp - 80 | High | rsc.org |

| Table 1: Examples of Catalyst and Solvent Systems for the Copper-Catalyzed Synthesis of Aryl Azides from Aryl Halides. |

Temperature and Pressure Influence on Synthetic Efficiency

Temperature plays a crucial role in the synthesis of this compound. Higher temperatures generally increase the reaction rate of the nucleophilic substitution. However, elevated temperatures can also lead to the decomposition of the thermally sensitive azide product. Therefore, a careful balance must be struck to achieve a reasonable reaction time without compromising the yield and purity of the final product. For the non-catalyzed reaction in DMSO, the temperature is a key parameter to control.

Pressure is not typically a significant variable in the synthesis of this compound via the halogenation-azidation route, as the reactions are generally carried out at atmospheric pressure.

Scalable Synthesis Protocols for this compound

The scalable synthesis of this compound is most commonly achieved through a two-step process starting from 3-aminofuran-2-carbaldehyde. This process involves the formation of a diazonium salt intermediate, which is then converted to the final azide product. Given the potential hazards associated with diazonium salts and azides, particularly at a larger scale, careful control of reaction conditions is paramount. vapourtec.comwhiterose.ac.uk

Precursor Synthesis: 3-Aminofuran-2-carbaldehyde

The availability of the starting material, 3-aminofuran-2-carbaldehyde, is a crucial first step. While various methods exist for the synthesis of 3-aminofurans, not all are suitable for large-scale production due to factors like expensive starting materials or complex reaction steps. google.com One approach to produce 3-aminofuran derivatives involves the reduction of 3-azidofurans, which can be generated from 3-bromofurans. google.com However, this route can be costly for scalable applications. google.com

Diazotization and Azidation

The core of the scalable synthesis is the diazotization of 3-aminofuran-2-carbaldehyde, followed by reaction with an azide source, typically sodium azide. escholarship.org This reaction is generally performed in an acidic aqueous medium at low temperatures to ensure the stability of the diazonium salt intermediate.

A representative scalable protocol is outlined below:

Diazotization: 3-Aminofuran-2-carbaldehyde is dissolved in an aqueous acidic solution, such as hydrochloric acid or sulfuric acid, and cooled to a temperature range of 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

Azidation: A solution of sodium azide in water is then added to the freshly prepared diazonium salt solution, still at a low temperature. The azide anion displaces the diazonium group, leading to the formation of this compound and the evolution of nitrogen gas.

Work-up and Purification: The product is typically a solid that can be collected by filtration. Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. For larger scales, minimizing the need for chromatographic purification is often a key consideration to improve efficiency and reduce costs. chemrxiv.orgnih.gov

Key Parameters for Scalable Synthesis

Several factors are critical for the successful and safe scale-up of this synthesis:

Temperature Control: Diazonium salts are often thermally unstable and can decompose exothermically. whiterose.ac.uk Maintaining a low and consistent temperature throughout the diazotization and azidation steps is crucial to prevent runaway reactions and ensure a high yield of the desired product. vapourtec.com

Mixing: Efficient mixing is important to ensure uniform reaction conditions and prevent localized hotspots, especially in large reaction vessels.

Reagent Addition Rate: The slow, controlled addition of sodium nitrite and sodium azide solutions is necessary to manage the reaction exotherm and the rate of nitrogen gas evolution.

Safety Precautions: Both diazonium salts and organic azides are potentially explosive. Appropriate safety measures, such as conducting the reaction behind a blast shield and avoiding the isolation of the dry diazonium salt, are essential. vapourtec.comwhiterose.ac.uk

Continuous Flow Chemistry as a Scalable Alternative

To mitigate the safety risks associated with batch processing of hazardous intermediates like diazonium salts and azides, continuous flow chemistry has emerged as a powerful alternative for scalable synthesis. vapourtec.comwhiterose.ac.uk In a flow reactor, small amounts of reactants are continuously mixed and reacted in a well-controlled environment. vapourtec.com This approach offers several advantages for the synthesis of this compound on a larger scale:

Enhanced Safety: The small reaction volume at any given time significantly reduces the risk associated with the accumulation of hazardous intermediates. vapourtec.com

Precise Temperature Control: The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer and precise temperature control, minimizing the risk of thermal runaway. vapourtec.com

Improved Yield and Purity: The well-defined reaction conditions and residence times in a flow reactor can lead to higher yields and fewer byproducts. vapourtec.com

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps, where the output of one reactor is directly fed into the next, avoiding the need for isolation and purification of intermediates. vapourtec.com

A conceptual flow process for the synthesis of this compound would involve pumping streams of 3-aminofuran-2-carbaldehyde in acid and sodium nitrite into a cooled reactor to form the diazonium salt, which would then be immediately mixed with a stream of sodium azide in a subsequent reactor to form the final product.

Research Findings on Scalable Synthesis

While specific, detailed, multi-kilogram scale-up data for this compound is not extensively published in open literature, research on analogous systems provides valuable insights. For instance, the scalable synthesis of other heterocyclic azides and the general principles of scaling up diazotization reactions have been reported. vapourtec.comchemrxiv.orgnih.gov These studies emphasize the importance of process control and the benefits of continuous manufacturing for handling hazardous reagents.

The following table summarizes typical reaction parameters for the scalable synthesis of this compound based on general laboratory procedures and principles of scaling up diazotization reactions.

| Parameter | Value/Condition | Rationale |

| Starting Material | 3-Aminofuran-2-carbaldehyde | Precursor for diazotization. |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Readily available and effective. |

| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Provides the acidic medium for diazotization. |

| Azide Source | Sodium Azide (NaN₃) | Common and effective azide nucleophile. |

| Solvent | Water | Typical solvent for diazotization. |

| Reaction Temperature | 0-5 °C | Critical for stability of the diazonium salt. vapourtec.com |

| Purification Method | Recrystallization | Suitable for purification of solid products on a larger scale. |

Chemical Reactivity and Transformation of 3 Azidofuran 2 Carbaldehyde

Reactivity of the Azide (B81097) Moiety

The azide group (–N₃) is a versatile functional group in organic synthesis, known for its participation in a range of highly selective and efficient reactions, most notably "click chemistry" reactions. In 3-azidofuran-2-carbaldehyde, the electronic properties of the furan (B31954) ring and the adjacent electron-withdrawing aldehyde group are expected to influence the reactivity of the azide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, enabling the formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide. nih.govorganic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.govorganic-chemistry.org The generally accepted mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate that ultimately leads to the triazole product. nih.gov

While specific studies detailing the CuAAC reaction with this compound are not readily found, the reaction is expected to proceed efficiently. The electronic nature of the azide's substituent can influence the reaction rate, though CuAAC is generally robust and effective with electron-rich, electron-poor, and sterically hindered azides. nih.gov

A key feature of the CuAAC reaction is its high regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.govorganic-chemistry.org This is in contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org The regioselectivity of CuAAC is a direct consequence of its stepwise mechanism involving a copper acetylide intermediate. Therefore, the reaction of this compound with a terminal alkyne under Cu(I) catalysis is confidently predicted to yield the corresponding 1-(furan-3-yl)-4-substituted-1H-1,2,3-triazole.

Table 1: Regioselectivity of Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Catalyst | Product(s) | Regioselectivity |

| Thermal Huisgen Cycloaddition | None (Heat) | Mixture of 1,4- and 1,5-isomers | Low to moderate |

| CuAAC | Copper(I) | 1,4-disubstituted isomer | High |

| RuAAC (Ruthenium-catalyzed) | Ruthenium | 1,5-disubstituted isomer | High |

The CuAAC reaction is known for its broad scope with respect to both the azide and the alkyne coupling partners. nih.gov A wide array of terminal alkynes, including those with aliphatic, aromatic, and functionalized substituents, are expected to react successfully with this compound. The aldehyde group on the furan ring is generally compatible with CuAAC conditions.

While a specific list of alkyne partners tested with this compound is not available in the reviewed literature, studies on other azides have demonstrated successful couplings with a diverse range of alkynes. researchgate.netresearchgate.net This includes simple alkynes like phenylacetylene (B144264) and propargyl alcohol, as well as more complex molecules bearing various functional groups. The reaction's robustness suggests that this compound would be a viable substrate for creating a library of novel triazole-furan conjugates. researchgate.netmdpi.com

Regioselectivity in Triazole Formation from this compound

Staudinger Ligation Reactions of this compound

The Staudinger ligation is another powerful bioorthogonal reaction that forms a stable amide bond from an azide and a specifically engineered phosphine (B1218219), typically a triarylphosphine bearing an ortho-ester group. kiesslinglab.comrsc.org The reaction proceeds through the initial formation of an aza-ylide intermediate, which then undergoes an intramolecular rearrangement and hydrolysis to yield the final amide product and a phosphine oxide byproduct. kiesslinglab.com

This reaction is highly chemoselective and occurs under mild, aqueous conditions, making it suitable for bioconjugation. kiesslinglab.comhzdr.deresearchgate.net While no specific examples of the Staudinger ligation with this compound are documented in the searched literature, it is expected to be a viable substrate. The azide on the electron-deficient furan ring should readily react with the phosphine. The aldehyde group would likely remain unaffected under the neutral reaction conditions, allowing for subsequent chemical modifications if desired. This reaction would thus provide a method to covalently link the 3-amino-furan-2-carbaldehyde precursor to a molecule of interest via a stable amide linkage.

Reductive Transformations of the Azide Group in this compound

The azide group in this compound is readily reduced to an amino group, providing a key intermediate for the synthesis of various nitrogen-containing compounds.

The reduction of this compound to 3-aminofuran-2-carbaldehyde (B1600970) is a crucial transformation. muni.cz This conversion can be achieved using various reducing agents. One reported method involves the use of hydrogen sulfide (B99878) in the presence of a base like piperidine (B6355638) in ethanol. google.com Another approach utilizes stannous chloride in methanol, which leads to the evolution of nitrogen gas and the formation of the corresponding amine. acs.org

The resulting 3-aminofuran-2-carbaldehyde is a valuable, albeit sometimes unstable, intermediate. google.com Its instability is attributed to the tendency to form imine resonance structures, which can lead to side reactions. google.com To mitigate this, the amino group is often protected, for example, by acylation. google.com

Table 1: Reduction of this compound to 3-Aminofuran-2-carbaldehyde

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | H₂S, Piperidine, EtOH | 3-Aminofuran-2-carbaldehyde | google.com |

The in situ reduction of the azide group in this compound, followed by condensation with a suitable partner, provides a direct route to fused nitrogen-containing heterocycles. For instance, after the reduction to 3-aminofuran-2-carbaldehyde, reaction with ketones like acetone (B3395972) or pyruvic acid under basic conditions can yield furopyridines. muni.cz This strategy has been employed in the synthesis of potential protein kinase inhibitors. muni.cz

This approach highlights the utility of this compound as a precursor for constructing complex heterocyclic systems, which are prevalent in medicinal chemistry. muni.czmdpi.comorganic-chemistry.org

Formation of 3-Aminofuran-2-carbaldehyde

Thermally Induced Cycloaddition Reactions of the Azide Group

Organic azides are well-known participants in thermally induced cycloaddition reactions, a key method for constructing five-membered nitrogen-containing heterocycles. sci-rad.com While specific studies on the thermal cycloadditions of this compound are not extensively detailed in the provided results, the general principles of azide reactivity can be applied.

In [3+2] cycloaddition reactions involving azides, the regioselectivity is a critical aspect. sci-rad.com The reaction of an azide with an alkyne, for example, can lead to the formation of 1,2,3-triazoles. frontiersin.org The regiochemical outcome is influenced by the electronic properties of both the azide and the dipolarophile.

A significant thermal reaction of acyl azides is the Curtius rearrangement, which proceeds through a nitrene intermediate to form an isocyanate. smolecule.comnih.gov While this compound is not an acyl azide, the azide group attached to the furan ring can still undergo thermal decomposition. The thermal behavior of furan-2-carbonyl azide has been studied, showing it undergoes Curtius rearrangement to yield furanyl isocyanate. smolecule.comresearchgate.net This suggests that furan-bound azides can serve as precursors to reactive intermediates. The stability and rearrangement pathways of azides are often investigated using techniques like Differential Scanning Calorimetry (DSC). researchgate.net

It is important to note that the thermal decomposition of azides can be explosive, and appropriate safety precautions must be taken. smolecule.com

Regiochemical Considerations in Thermal Processes

Reactivity of the Carbaldehyde Moiety

The carbaldehyde group in this compound exhibits typical aldehyde reactivity. It can undergo nucleophilic attack and can be oxidized or reduced.

The aldehyde functionality can participate in condensation reactions. For example, the Vilsmeier reagent can be used to introduce an aldehyde group onto a furan ring. nih.govacs.org This highlights the synthetic accessibility of such functional groups on the furan core. The aldehyde can also be a key component in multicomponent reactions, leading to the formation of complex heterocyclic structures. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Aminofuran-2-carbaldehyde |

| Acetone |

| Pyruvic acid |

| Furopyridines |

| 1,2,3-Triazoles |

| Furan-2-carbonyl azide |

| Furanyl isocyanate |

| (Z)-5-((1,3-dithian-2-yl)methylene)-4-azidofuran-2(5H)-one |

| (Z)-5-((1,3-dithian-2-yl)methylene)-4-aminofuran-2(5H)-one |

Condensation Reactions of this compound

The presence of a carbaldehyde group directly attached to the furan ring makes this compound a versatile substrate for various condensation reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in extending the molecular framework and introducing diverse functionalities.

Knoevenagel Condensations and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a key organic reaction that involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org For aldehydes like this compound, this reaction provides a direct route to the synthesis of α,β-unsaturated compounds. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine, which is sufficient to deprotonate the active methylene (B1212753) compound without causing self-condensation of the aldehyde. wikipedia.org

In the context of this compound, Knoevenagel condensations allow for the introduction of various electron-withdrawing groups at the β-position of the newly formed double bond. These reactions are crucial for creating more complex molecular architectures. For example, a Knoevenagel condensation has been reported between a furan-2-carbaldehyde derivative and Meldrum's acid. escholarship.org

The general scheme for a Knoevenagel condensation is as follows:

An active methylene compound (Z-CH₂-Z', where Z and Z' are electron-withdrawing groups) is deprotonated by a base.

The resulting carbanion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

The intermediate aldol (B89426) product then undergoes dehydration to yield the final α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

A modification of this reaction, the Doebner modification, utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often leads to subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Knoevenagel Condensation Reactions

| Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | α,β-Unsaturated enone | wikipedia.org |

| Naphthofuran-2-carbaldehyde | Ethyl cyanoacetate | Ethanol | Knoevenagel condensation product | scirp.org |

Wittig and Horner-Wadsworth-Emmons Olefinations

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable tools for the synthesis of alkenes from carbonyl compounds. libretexts.orglibretexts.org These reactions involve the reaction of an aldehyde or ketone with a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction). libretexts.orgwikipedia.org A significant advantage of these methods is the precise control over the location of the newly formed double bond. libretexts.org

The Wittig reaction utilizes a phosphonium (B103445) ylide, typically prepared by treating a phosphonium salt with a strong base. libretexts.org The ylide then reacts with the aldehyde to form a betaine (B1666868) intermediate, which subsequently collapses to an oxaphosphetane. This four-membered ring intermediate then fragments to yield the desired alkene and a phosphine oxide byproduct. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs phosphonate-stabilized carbanions. wikipedia.org These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, offering advantages in certain synthetic applications. wikipedia.org A key benefit of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed from the reaction mixture. organic-chemistry.org The HWE reaction often exhibits high E-selectivity, particularly with stabilized phosphonates. organic-chemistry.org

While specific examples of Wittig or HWE reactions involving this compound are not detailed in the provided search results, the general applicability of these reactions to aldehydes suggests their potential utility in transforming the carbaldehyde group of this compound into a variety of substituted alkenes. organic-chemistry.orgbeilstein-journals.orgresearchgate.net

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction | Reference |

| Reagent | Phosphonium ylide | Phosphonate carbanion | libretexts.orgwikipedia.org |

| Byproduct | Triphenylphosphine (B44618) oxide | Water-soluble dialkylphosphate | organic-chemistry.org |

| Selectivity | Can be Z-selective with unstabilized ylides | Often E-selective, especially with stabilized phosphonates | libretexts.orgorganic-chemistry.org |

| Reactivity | Reacts with aldehydes and ketones | Generally more reactive than stabilized Wittig reagents | organicchemistrydata.org |

Schiff Base Formation and Imino Chemistry

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. nih.gov This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the azomethine group. nih.gov

Schiff bases derived from heterocyclic aldehydes, such as furan-2-carbaldehyde and its derivatives, are of significant interest due to their wide range of biological activities and their role as versatile ligands in coordination chemistry. nih.govjmchemsci.comflayoophl.com The formation of Schiff bases from furan-2-carbaldehyde with various amines, including 2-aminobenzamide (B116534) and 4,4-diaminodiphenyl sulfide, has been reported. nih.gov These reactions highlight the potential of the carbaldehyde group in this compound to participate in imino chemistry, providing a pathway to a diverse array of nitrogen-containing heterocyclic compounds. researchgate.net

The general reaction for Schiff base formation is as follows: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

The reaction is typically reversible and often carried out under conditions that facilitate the removal of water, driving the equilibrium towards the product.

Oxidation and Reduction of the Carbaldehyde Group in this compound

The aldehyde functionality in this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important classes of furan derivatives while aiming to keep the azide group intact.

Synthesis of 3-Azidofuran-2-carboxylic Acid and its Derivatives

The oxidation of an aldehyde group to a carboxylic acid is a fundamental transformation in organic synthesis. mnstate.eduorganic-chemistry.org While direct oxidation of this compound to 3-azidofuran-2-carboxylic acid is not explicitly detailed in the provided search results, various established methods for aldehyde oxidation could potentially be applied. organic-chemistry.orguomustansiriyah.edu.iq These methods often employ oxidizing agents such as potassium permanganate, chromium trioxide, or milder, more selective reagents. mnstate.edu

The synthesis of carboxylic acids can also be achieved through the oxidation of primary alcohols. youtube.com Therefore, a two-step process involving the reduction of the carbaldehyde to the corresponding alcohol, followed by oxidation, could also yield 3-azidofuran-2-carboxylic acid.

The resulting 3-azidofuran-2-carboxylic acid can then serve as a precursor for the synthesis of various derivatives, such as esters and amides, through standard functional group interconversions. mnstate.edu For instance, reaction with thionyl chloride would convert the carboxylic acid to the more reactive acid chloride, which can then be reacted with alcohols or amines to form esters or amides, respectively. mnstate.edu

Nucleophilic Addition Reactions to the Aldehyde Carbonyl

The aldehyde group in this compound is a primary site for nucleophilic attack. The electron-withdrawing nature of the adjacent furan ring and the azide group enhances the electrophilicity of the carbonyl carbon, making it susceptible to reaction with a variety of nucleophiles.

Common nucleophilic addition reactions involving the aldehyde functionality include reductions, Grignard reactions, and Wittig reactions.

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, (3-azidofuran-2-yl)methanol. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. masterorganicchemistry.comsavemyexams.com This reagent is mild enough not to affect the azide group or the furan ring under standard conditions. ecochem.com.co

Grignard Reaction: The addition of Grignard reagents (R-MgX) to the aldehyde provides a straightforward route to secondary alcohols. escholarship.orgpressbooks.pubwikipedia.org The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, and subsequent acidic workup yields the alcohol. pressbooks.pub The choice of the R group in the Grignard reagent allows for the introduction of a wide variety of substituents.

Wittig Reaction: The Wittig reaction offers a powerful method for converting the aldehyde into an alkene. beilstein-journals.orglibretexts.orgmnstate.edumdpi.comlibretexts.org This reaction involves a phosphonium ylide (a Wittig reagent), which reacts with the aldehyde to form a new carbon-carbon double bond, replacing the carbon-oxygen double bond. libretexts.orglibretexts.org This allows for the extension of the carbon chain and the introduction of various unsaturated moieties.

Table 1: Representative Nucleophilic Addition Reactions of this compound

| Reaction Type | Reagent | Product | Typical Conditions |

| Reduction | Sodium Borohydride (NaBH₄) | (3-azidofuran-2-yl)methanol | Methanol, 0 °C to rt |

| Grignard Addition | Phenylmagnesium Bromide (PhMgBr) | (3-azidofuran-2-yl)(phenyl)methanol | Diethyl ether, 0 °C to rt |

| Wittig Olefination | Methyltriphenylphosphonium Bromide/n-BuLi | 3-azido-2-vinylfuran | THF, -78 °C to rt |

Reactivity of the Furan Ring System in this compound

The furan ring in this compound is an electron-rich aromatic system, which influences its reactivity in both electrophilic aromatic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution Patterns

Furan is known to be highly reactive towards electrophiles, often more so than benzene (B151609). libretexts.org The directing effects of the substituents on the furan ring play a crucial role in determining the position of electrophilic attack. In this compound, the aldehyde group is an electron-withdrawing group and a deactivating meta-director in benzene chemistry. Conversely, the azide group can be considered an ortho, para-director. However, in five-membered heterocycles like furan, the positions are not equivalent, and substitution typically occurs at the C5 position, which is ortho to the oxygen atom and generally the most activated site for electrophilic attack in furans.

While specific studies on the electrophilic aromatic substitution of this compound are not widely reported, it is anticipated that electrophiles would preferentially attack the C5 position. The electron-donating character of the furan oxygen strongly activates the adjacent C2 and C5 positions. With the C2 position already substituted, the C5 position becomes the most likely site for substitution. Standard electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.combyjus.combyjus.com However, the high reactivity of the furan ring often requires milder reaction conditions to avoid polymerization or ring-opening side reactions.

Table 2: Predicted Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagent | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 3-azido-5-nitrofuran-2-carbaldehyde |

| Bromination | Br₂/dioxane | 5-bromo-3-azidofuran-2-carbaldehyde |

| Friedel-Crafts Acylation | Acetyl chloride/SnCl₄ | 5-acetyl-3-azidofuran-2-carbaldehyde |

Cycloaddition Reactions Involving the Furan Diene

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. capes.gov.brmnstate.educaltech.edulibretexts.org The aromaticity of furan is relatively low compared to benzene, making it more amenable to participating in such reactions. The presence of substituents on the furan ring can influence the rate and stereoselectivity of the cycloaddition.

In the case of this compound, the furan ring can react with various dienophiles. Analogous systems, such as o-azidothioaldehydes, have been shown to undergo Diels-Alder reactions with the corresponding heterocycle acting as the diene. molaid.com This suggests that this compound would be a viable diene. The reaction typically proceeds with electron-deficient dienophiles, such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) (DMAD), to yield bicyclic adducts. The reaction is often reversible, and the stability of the cycloadduct depends on the reaction conditions and the nature of the dienophile.

Table 3: Representative Diels-Alder Reaction of this compound

| Dienophile | Expected Product | Typical Conditions |

| Maleic Anhydride | 1-azido-7-oxo-7H-3a,6-epoxyphthalan-8-carbaldehyde | Toluene, reflux |

| Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 1-azido-4-formyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | Neat, heat |

Strategic Applications of 3 Azidofuran 2 Carbaldehyde in Complex Molecule Synthesis

Construction of Fused Heterocyclic Systems Utilizing 3-Azidofuran-2-carbaldehyde

The strategic placement of the azide (B81097) and aldehyde groups in this compound facilitates intramolecular reactions, leading to the formation of fused heterocyclic systems. These structures are prevalent in many biologically active compounds and functional materials.

Synthesis of Furo[3,2-b]pyridine (B1253681) Derivatives

Furo[3,2-b]pyridines are an important class of fused heterocycles. The synthesis of functionalized furo[3,2-b]pyridines can be achieved through reactions involving the furan (B31954) ring. For instance, base-promoted transannulation of heterocyclic enamines with 2,3-epoxypropan-1-ones has been shown to produce functional furo[3,2-b]pyridines in good yields. acs.org While not directly starting from this compound, this highlights a pathway to this scaffold. A general method for synthesizing furo[3,2-b]pyridine derivatives involves the cyclization of appropriately substituted furan precursors. google.com The presence of the azide in this compound offers a latent amino group which, after reduction, can participate in cyclization reactions with the adjacent aldehyde or its derivatives to form the fused pyridine (B92270) ring.

Formation of Polycyclic Nitrogen Heterocycles

The reactivity of this compound extends to the synthesis of more complex polycyclic nitrogen heterocycles. mdpi.com The azide group can undergo various transformations, such as nitrene insertion or cycloaddition reactions, while the aldehyde provides a handle for further annulation. For example, the reaction of a furan-containing precursor with hydroxylammonium chloride can lead to cyano-substituted compounds, which can then be converted to tetrazoles using sodium azide. mdpi.com This demonstrates the utility of the azide functionality in building nitrogen-rich heterocyclic systems. Furthermore, oxidative-decarboxylative intramolecular cyclization of dipeptide derivatives can produce a variety of valuable polycyclic N-heterocyclic scaffolds. rsc.org

Incorporation into Click Chemistry Platforms for Supramolecular Assembly

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The azide group in this compound makes it an ideal participant in one of the most prominent click reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orglabinsights.nl This reaction forms a stable 1,2,3-triazole ring, a common linker in supramolecular chemistry and materials science. nd.edu

The CuAAC reaction is highly efficient and can be performed under mild, often aqueous, conditions. organic-chemistry.org This allows for the conjugation of this compound to a wide range of alkyne-containing molecules, facilitating the assembly of complex supramolecular structures. A copper-free variant, the strain-promoted azide-alkyne cycloaddition (SPAAC), is also available and is particularly useful for in vivo applications where copper toxicity is a concern. labinsights.nlmdpi.com The aldehyde functionality on the furan ring can be further utilized for post-synthetic modifications, adding another layer of complexity and functionality to the resulting assemblies.

Table 1: Key Features of Azide-Alkyne Click Chemistry

| Feature | Description | Reference |

| Reaction Type | 1,3-Dipolar cycloaddition | labinsights.nl |

| Reactants | Azide and a terminal or strained alkyne | labinsights.nl |

| Product | 1,2,3-triazole ring | organic-chemistry.org |

| Catalyst (CuAAC) | Copper(I) | labinsights.nl |

| Key Advantages | High yield, high specificity, biocompatibility | nd.edu |

Role as a Versatile Synthon for Highly Functionalized Organic Frameworks

A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound serves as a valuable synthon for the construction of highly functionalized organic frameworks, including metal-organic frameworks (MOFs). MOFs are porous materials with applications in gas storage, separation, and catalysis. rsc.orgrsc.org

The aldehyde group of this compound can be oxidized to a carboxylic acid, a common building block for MOFs. mdpi.com The resulting furan-based dicarboxylic acid, still bearing the azide functionality, can then be coordinated with metal ions to form a functionalized MOF. The azide group within the MOF structure can be used for post-synthetic modification via click chemistry, allowing for the introduction of various functional groups to tailor the properties of the framework. mdpi.com

Development of Advanced Derivatization Protocols for Structural Diversification

The dual functionality of this compound allows for a wide range of derivatization reactions, leading to significant structural diversification. The aldehyde group can undergo standard transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine. The azide group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles.

For example, the formyl group of related furo[2,3-b]pyrrole-5-carboxylates can be converted to N,N-dimethylhydrazones. mdpi.com Similarly, the aldehyde of this compound can be a starting point for building more complex side chains. The azide can be transformed into a variety of functional groups, providing access to a diverse library of compounds from a single starting material.

Precursor to Biologically Relevant Scaffolds (excluding direct biological activity)

Heterocyclic compounds are fundamental to the structure of many biologically active molecules and approved drugs. mdpi.com Fused heterocyclic systems, such as those derived from this compound, are common scaffolds in medicinal chemistry. For instance, imidazopyridines, a class of fused nitrogen heterocycles, are known to possess a wide range of pharmaceutical properties.

The furo[3,2-b]pyridine scaffold, accessible from furan-based precursors, is an example of a biologically relevant framework. acs.org While this article does not delve into the specific biological activities of derivatives of this compound, its utility as a precursor to such scaffolds is a key aspect of its strategic importance in synthetic chemistry. The ability to generate diverse and complex heterocyclic structures from a relatively simple starting material makes this compound a valuable tool in the discovery of new chemical entities with potential therapeutic applications.

Mechanistic Investigations and Theoretical Studies on 3 Azidofuran 2 Carbaldehyde

Mechanistic Elucidation of Key Transformations

Detailed experimental studies on the reaction mechanisms of 3-Azidofuran-2-carbaldehyde are not prominently reported. The following sections outline the types of investigations that would be necessary to elucidate its chemical behavior, based on general principles of physical organic chemistry.

Detailed Reaction Pathways for Azide (B81097) Cycloadditions

The azide functional group is well-known for participating in [3+2] cycloaddition reactions, most notably the Azide-Alkyne Cycloaddition, to form triazoles. sci-rad.com The mechanism for such reactions can be either thermal or catalyzed (e.g., by copper or ruthenium) and can proceed through a concerted or stepwise pathway. researchgate.netrsc.orgacs.orgroyalsocietypublishing.org A theoretical study on aryl azides reacting with ethyl propiolate suggested a polar, single-step mechanism, challenging the idea of zwitterionic intermediates in some cases. mdpi.comresearchgate.net For this compound, the electron-withdrawing nature of the adjacent aldehyde group and the electronic properties of the furan (B31954) ring would be expected to influence the reactivity and regioselectivity of its cycloadditions. vulcanchem.commdpi.com DFT studies on related systems, like perfluorinated aryl azides, show that electron-deficient azides can undergo rapid cycloadditions with electron-rich partners. nih.gov

Kinetic Studies of Aldehyde and Azide Reactivity

No specific kinetic data for this compound has been found. Kinetic studies would be crucial to quantify the reactivity of both the azide and aldehyde functionalities. Such studies would involve monitoring reaction rates under various conditions (temperature, concentration, solvent) to determine rate laws, activation energies, and pre-exponential factors. mdpi.com The reactivity of the azide ion is known to be highly dependent on the solvent. researchgate.net For the aldehyde group, reactions such as condensation or oxidation would be subject to kinetic analysis. The electronic effect of the azide group, which can act as an inductively withdrawing group, would significantly impact the electrophilicity of the aldehyde's carbonyl carbon. purdue.eduresearchgate.net

Transition State Analysis of Rate-Determining Steps

Transition state analysis, typically performed using computational methods, is essential for understanding reaction barriers and mechanisms. nih.gov For a potential cycloaddition reaction involving this compound, computational chemists would model the transition state structures to determine the activation energies for different possible regioisomeric pathways. mdpi.com This analysis helps in predicting the favored product and understanding the role of electronic and steric effects in the rate-determining step. For catalyzed reactions, the transition state would also involve the metallic center, and its coordination environment would be a key factor in the energy calculations. researchgate.netacs.org

Computational and Quantum Chemical Studies

While general computational methods are well-established, their specific application to this compound is not widely documented.

Electronic Structure and Reactivity Descriptors of this compound

Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to investigate the electronic properties of this compound. acs.orgresearchgate.netsemanticscholar.org These studies would provide insights into:

Molecular Orbital Energies (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity in reactions like cycloadditions.

Electron Density Distribution: Mapping the electron density would reveal the nucleophilic and electrophilic sites on the molecule.

Reactivity Descriptors: Parameters such as chemical hardness, electrophilicity, and nucleophilicity indices could be calculated to quantify the molecule's reactivity profile. semanticscholar.org

Substituent Effects: Theoretical calculations could precisely model the inductive and resonance effects of the azide and aldehyde groups on the furan ring. researchgate.net

A theoretical study on furan derivatives has shown that computational models can effectively predict reactivity based on electronic properties. acs.org

Interactive Data Table: Hypothetical Reactivity Descriptors

This table is illustrative and based on general principles for similar compounds, as specific data for this compound is not available.

| Reactivity Descriptor | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | Low | Reduced nucleophilicity of the azide/furan system |

| LUMO Energy | Low | Increased electrophilicity of the aldehyde and furan ring |

| HOMO-LUMO Gap | Large | High kinetic stability |

| Global Electrophilicity Index (ω) | High | Good electrophile, susceptible to nucleophilic attack |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis would explore the different spatial arrangements of the azide and aldehyde groups relative to the furan ring. The planarity and rotational barriers between the substituents would be determined. Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule in different environments (e.g., in various solvents or interacting with a biological target). nih.govnih.govmdpi.comarxiv.org Such simulations track the atomic movements over time, offering a view of the molecule's flexibility, solvent interactions, and conformational preferences, which are crucial for understanding its reactivity and potential interactions with other molecules. d-nb.info

Prediction of Regioselectivity and Stereoselectivity in Cycloadditions

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in predicting the outcomes of cycloaddition reactions involving this compound. nih.gov These computational approaches allow for the detailed analysis of transition states and reaction pathways, providing insights into the factors that govern regioselectivity and stereoselectivity. nih.gov

In the context of [3+2] cycloaddition reactions, a common reaction pathway for organic azides, the regioselectivity is largely dictated by the electronic properties of both the azide and the dipolarophile. mdpi.com The electron-withdrawing nature of the 2-carbaldehyde group on the furan ring significantly influences the electronic distribution of the azide. This, in turn, affects the frontier molecular orbital (FMO) energies and coefficients, which are key determinants of regioselectivity. mdpi.com

Computational models can predict the favored regioisomer by calculating the activation energy barriers for the different possible addition pathways. mdpi.com For instance, in a reaction with an unsymmetrical alkene, two regioisomeric products can be formed. DFT calculations can elucidate the relative energies of the transition states leading to each isomer.

Table 1: Predicted Regioselectivity in the [3+2] Cycloaddition of this compound with a Generic Alkene (Theoretical Data)

| Regioisomer | Activation Energy (kcal/mol) | Relative Energy (kcal/mol) | Predicted Major Product |

| 1,4-disubstituted | 22.5 | 0 | Yes |

| 1,5-disubstituted | 25.0 | +2.5 | No |

Note: The data in this table is illustrative and based on general principles of azide cycloadditions. Specific values would require dedicated computational studies on this exact reaction.

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a critical aspect of these reactions. chemrxiv.org In cycloadditions, this often manifests as endo or exo selectivity. Theoretical calculations can model the steric and electronic interactions in the transition states that lead to this preference. chemrxiv.org The geometry of the approach of the dipolarophile to the furan-azide system is analyzed to determine the most energetically favorable orientation.

Table 2: Predicted Stereoselectivity in the [3+2] Cycloaddition of this compound (Theoretical Data)

| Stereoisomer | Activation Energy (kcal/mol) | Relative Energy (kcal/mol) | Predicted Major Product |

| Exo | 22.5 | 0 | Yes |

| Endo | 23.8 | +1.3 | No |

Note: The data in this table is illustrative. The preference for exo or endo products can be influenced by the specific reactants, catalysts, and reaction conditions.

Ligand and Catalyst Design for Optimized Reactions of this compound

While some cycloadditions of azides can proceed thermally, the use of catalysts is often essential to control selectivity and enhance reaction rates. nih.gov The design of appropriate ligands and catalysts for reactions involving this compound is guided by theoretical principles and experimental findings from related systems.

Copper(I) catalysts, for example, are widely used in azide-alkyne cycloadditions (a "click" reaction). acs.org The choice of ligand coordinated to the copper center is crucial in modulating the catalyst's activity and selectivity. acs.org For reactions involving a substrate like this compound, ligands can be designed to sterically and electronically favor the formation of a specific regio- and stereoisomer.

Computational studies can aid in the rational design of these catalysts. By modeling the interaction of the ligated metal center with the reactants, it is possible to predict which ligand architectures will lead to the most favorable transition state for the desired product. For instance, bulky ligands can be used to block certain reaction pathways, thereby enhancing selectivity.

Iron-based catalysts have also emerged as a powerful tool for C-H amination reactions involving organic azides. acs.orgrsc.org In the context of this compound, such catalysts could potentially be employed to facilitate intramolecular reactions or intermolecular reactions with specific C-H bonds. The ligand environment around the iron center, often featuring redox-active ligands, plays a critical role in the catalytic cycle. acs.org

Table 3: Potential Catalyst Systems for Reactions of this compound

| Catalyst System | Ligand Type | Potential Application | Rationale |

| Copper(I) | N-Heterocyclic Carbene (NHC) | [3+2] Cycloaddition | Enhances catalytic activity and can influence regioselectivity. acs.org |

| Copper(I) | Phosphine (B1218219) | [3+2] Cycloaddition | Versatile and tunable ligands for controlling reaction outcomes. acs.org |

| Iron(III) | Redox-Active Pyridine-Aminophenol | C-H Amination | Enables challenging C-H functionalization reactions with azides. acs.org |

| Iron(II) | Phthalocyanine | C-H Amination | Air-stable and suitable for late-stage functionalization. rsc.org |

The development of optimized ligands and catalysts for this compound would likely involve a synergistic approach combining computational screening of potential candidates with experimental validation. This iterative process allows for the fine-tuning of the catalyst structure to achieve high efficiency and selectivity for the desired chemical transformation.

Advanced Synthetic and Analytical Methodologies Applied to 3 Azidofuran 2 Carbaldehyde

The strategic importance of 3-azidofuran-2-carbaldehyde as a versatile building block in organic synthesis has spurred the exploration of advanced methodologies for its preparation and subsequent transformation. These approaches aim to enhance efficiency, safety, and selectivity, moving beyond traditional batch processing. This section details the application of microwave-assisted synthesis, flow chemistry, and sophisticated functionalization strategies, alongside the analytical techniques crucial for monitoring and characterization.

Future Directions and Challenges in 3 Azidofuran 2 Carbaldehyde Research

Exploration of Novel Reactivity Patterns for the Azide (B81097) and Carbaldehyde Functions

The future exploration of 3-Azidofuran-2-carbaldehyde hinges on moving beyond its simple reduction to 3-aminofuran-2-carbaldehyde (B1600970). The unique electronic interplay between the electron-withdrawing aldehyde and the azide group on the furan (B31954) ring could lead to novel reactivity. A primary challenge is to achieve selective transformations at one functional group while the other remains intact or participates in a planned subsequent reaction.

Future research should focus on the rich chemistry of the azide group. wikipedia.org The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," is a promising avenue. wikipedia.orgresearchgate.net Reacting this compound with various alkynes could generate a library of 1,2,3-triazole-substituted furans, with the aldehyde group available for further diversification. Another area of interest is the thermal or photolytic generation of highly reactive nitrene intermediates from the azide, which can undergo C-H insertion or cyclization reactions. nih.gov

Tandem or cascade reactions, which form multiple bonds in a single operation, represent a highly efficient synthetic strategy. wikipedia.orgyoutube.com A potential cascade could be initiated by an aza-Wittig reaction of the azide with a phosphine (B1218219), forming an iminophosphorane. nih.gov This intermediate could then react intramolecularly with the adjacent aldehyde to construct fused heterocyclic systems in one pot. The unique reactivity of vinyl azides, which can act as electrophiles, nucleophiles, or radical acceptors, provides a framework for designing new transformations for this furanic analogue. nih.gov

| Functional Group | Potential Reaction Type | Description | Potential Outcome |

| Azide (-N₃) | Huisgen Cycloaddition (Click Chemistry) | 1,3-dipolar cycloaddition with alkynes, often catalyzed by copper(I). wikipedia.orgresearchgate.net | Synthesis of 1,4-disubstituted 1,2,3-triazoles attached to the furan ring. |

| Azide (-N₃) | Staudinger Reaction | Reaction with a phosphine (e.g., triphenylphosphine) to form an iminophosphorane, which can be hydrolyzed to an amine. wikipedia.org | Controlled reduction to 3-aminofuran-2-carbaldehyde under non-hydrogenation conditions. |

| Azide (-N₃) | Aza-Wittig Reaction | Reaction of the in situ-formed iminophosphorane with carbonyl compounds (including the intramolecular aldehyde). nih.gov | Formation of imines or fused heterocyclic systems. |

| Azide (-N₃) | Nitrene Formation/Insertion | Thermal or photolytic extrusion of N₂ to generate a highly reactive nitrene intermediate. nih.gov | Potential for C-H insertion reactions or synthesis of strained heterocycles like azirines. |

| Aldehyde (-CHO) | Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials, where the aldehyde acts as the electrophilic component. researchgate.net | Rapid assembly of complex molecules, such as functionalized pyrans or pyridines. |

| Both | Tandem/Cascade Reactions | A sequence of reactions where the product of the first reaction is the substrate for the second, without isolation of intermediates. wikipedia.org | Efficient construction of complex fused-ring systems, e.g., initial azide reaction followed by aldehyde cyclization. |

Asymmetric Synthesis and Chiral Derivatization

The development of asymmetric methodologies involving this compound is a significant and largely unexplored challenge. Achieving stereocontrol would dramatically increase the value of its derivatives, particularly for applications in materials science and as chiral scaffolds. Future work could focus on two main strategies: the asymmetric transformation of the existing functional groups and the resolution of racemic derivatives.

Organocatalysis and transition-metal catalysis offer powerful tools for the enantioselective synthesis of furan derivatives. rsc.orgnih.govacs.org Research could be directed towards the asymmetric reduction of the carbaldehyde to a chiral alcohol or the asymmetric addition of nucleophiles (e.g., organozinc reagents or nitroalkanes) to the aldehyde. rsc.org The resulting chiral furfuryl alcohol could then serve as a precursor for further transformations. Another approach is the development of catalytic asymmetric cycloadditions or other reactions involving the azide group.

For derivatives that are synthesized as racemic mixtures, chiral derivatization is a viable strategy for resolution. Chiral derivatizing agents, such as MαNP (2-methoxy-2-(1-naphthyl)propionic acid), can be reacted with chiral products derived from this compound to form diastereomers. These diastereomers can often be separated by standard chromatographic techniques like HPLC. The development of efficient derivatization and separation protocols is a key challenge in this area.

| Catalysis/Derivatization Strategy | Target Transformation | Potential Catalysts/Reagents | Anticipated Challenge |

| Asymmetric Organocatalysis | Enantioselective addition to the carbaldehyde group. | Cinchona alkaloids, prolinol derivatives. rsc.orgnih.gov | Substrate compatibility and achieving high enantioselectivity. |

| Asymmetric Transition-Metal Catalysis | Enantioselective reduction or alkylation of the carbaldehyde. | Chiral Ru, Rh, or Cu complexes. acs.orgdicp.ac.cn | Catalyst poisoning by the azide or furan ring; catalyst expense. |

| Asymmetric Cycloaddition | Enantioselective [4+1] or [3+2] cycloadditions. | Copper complexes with chiral P,N,N ligands. acs.orgdicp.ac.cn | Controlling both chemo- and stereoselectivity. |

| Chiral Derivatization and Resolution | Separation of racemic mixtures of downstream products. | MαNP, MTPA, or other chiral acids/alcohols. rsc.org | Finding suitable derivatizing agents and developing efficient separation methods. |

Development of Sustainable and Green Chemistry Routes

The principles of green chemistry—reducing waste, using renewable feedstocks, and improving energy efficiency—present both challenges and opportunities for the synthesis and application of this compound. isca.me A primary goal is to develop more sustainable routes to the compound itself, moving away from potentially hazardous reagents and petroleum-based precursors.

Furfural (B47365), the parent compound of the furan family, is readily produced from the dehydration of sugars derived from lignocellulosic biomass. acs.orgmdpi.com A significant future challenge is to develop an efficient, green pathway from furfural or other biomass-derived furans, such as 3-acetamido-5-acetylfuran (B13792600) (derived from chitin), to this compound. rsc.org This would involve green methods for halogenation and subsequent azidation.

Mechanochemistry, which uses mechanical force to drive chemical reactions, offers a promising alternative to traditional solvent-based synthesis. isca.menih.govsemanticscholar.org Developing a mechanochemical, solvent-free synthesis of this compound from 3-bromofuran-2-carbaldehyde (B86034) and an azide salt could significantly reduce solvent waste and potentially improve reaction times and safety.

| Green Chemistry Approach | Description | Potential Advantage | Research Challenge |

| Renewable Feedstocks | Utilizing biomass (e.g., hemicellulose for furfural, chitin (B13524) for aminofurans) as the ultimate source of the furan ring. acs.orgrsc.org | Reduced reliance on fossil fuels; potential for a carbon-neutral lifecycle. | Developing efficient, multi-step catalytic conversions from raw biomass to the target molecule. |

| Mechanochemical Synthesis | Performing reactions by grinding solids together in a ball mill, often without solvent. isca.menih.gov | Elimination or reduction of solvent use; enhanced reaction rates; improved safety. | Optimizing reaction conditions (frequency, time, ball size) for high yield and purity. |

| Catalytic Processes | Replacing stoichiometric reagents with catalytic alternatives, for example, in the synthesis of precursors. | Lower waste generation (higher atom economy); potential for recyclability. | Catalyst discovery and optimization; addressing catalyst deactivation. |

Integration into Automated Synthetic Platforms

Automated synthesis platforms, particularly flow chemistry systems, are transforming chemical manufacturing by enabling safer, more efficient, and reproducible production. cam.ac.uk The integration of this compound synthesis into such platforms is a key future direction that addresses many of the challenges associated with its handling, especially the potentially hazardous nature of organic azides. cam.ac.uk

Flow reactors allow for the synthesis of organic azides in a continuous manner, where only small amounts of the hazardous material are present at any given time, significantly enhancing safety. cam.ac.ukdurham.ac.uk A future automated platform could involve a multi-step sequence starting from a furan precursor. For example, a packed-bed reactor containing an immobilized brominating agent could generate 3-bromofuran-2-carbaldehyde, which would then flow into a second reactor containing a monolithic azide reagent for the conversion to this compound. cam.ac.uk This could be followed by in-line purification and immediate use in a subsequent reaction, such as a cycloaddition or condensation, creating a fully automated process from simple starting materials to complex products. acs.org

| Automated Platform Component | Function | Technology Example | Benefit |

| Pump System | Precisely controls the flow rate of reagents. | Syringe pumps, HPLC pumps. durham.ac.uk | High reproducibility and control over reaction stoichiometry and time. |

| Packed-Bed/Monolithic Reactor | Contains a solid-supported reagent or catalyst for a specific transformation. | Column packed with an azide exchange resin or a monolithic triphenylphosphine (B44618) reagent. cam.ac.ukcam.ac.uk | Simplifies purification; enhances safety by immobilizing hazardous reagents. |

| Heated/Cooled Flow Coil | Controls the reaction temperature. | Microreactors with integrated heating/cooling channels. | Precise temperature control for optimizing reaction rates and selectivity. |

| In-line Analysis | Monitors the reaction progress in real-time. | Flow-cell IR or UV-Vis spectroscopy. cam.ac.uk | Rapid optimization and quality control without sampling. |

| Automated Workup/Purification | Removes excess reagents or byproducts. | Solid-phase extraction (SPE) cartridges, liquid-liquid separators. | Delivers a pure product stream ready for the next step or collection. |

Discovery of Unforeseen Synthetic Applications in Materials Science and Medicinal Chemistry

The true potential of this compound lies in its application as a bifunctional building block for novel materials and complex molecular scaffolds, excluding its direct biological activity. The combination of an azide and an aldehyde group on a rigid furan core is ideal for creating new polymers and functional materials.

In materials science, this compound could serve as a unique monomer for step-growth polymerization. acs.org The aldehyde can undergo polycondensation with diamines or diols to form polyimines or polyacetals, while the azide group remains available for subsequent cross-linking via thermal activation or click chemistry. nih.govumass.edu This would allow for the creation of tunable materials, such as thermosets or energetic polymers. mdpi.comtandfonline.com The furan ring itself contributes to the rigidity and thermal properties of the polymer backbone, making it an interesting bio-based alternative to petrochemical monomers like terephthalic acid. acs.orgresearchgate.netrsc.org

In medicinal chemistry, while excluding biological activity, the compound is a valuable scaffold for synthesizing larger, more complex heterocyclic systems. Its established use as a precursor to furo[3,2-b]pyridines is a prime example. nih.gov Future research could explore its use in multicomponent reactions to rapidly build libraries of diverse molecular structures, which can then be evaluated for various chemical properties or serve as intermediates in the total synthesis of complex, non-biologically active targets.

| Application Area | Proposed Use of this compound | Resulting Structure/Material | Key Challenge/Opportunity |

| Polymer Chemistry | Bifunctional monomer in polycondensation reactions (using the aldehyde). | Furan-containing polyesters, polyamides, or polyimines with pendant azide groups. acs.orgmdpi.com | To control polymerization and prevent premature reaction of the azide. |

| Materials Science | Cross-linking agent via the azide group (thermal or click chemistry). | Cross-linked thermosets or functionalized polymer networks. nih.govmdpi.com | Tuning the cross-linking density to achieve desired material properties (e.g., rigidity, thermal stability). |

| Energetic Materials | As a monomer for energetic polymers. | Azide-rich furan-based polymers. tandfonline.comgoogle.com | Balancing energetic properties with chemical and thermal stability. |

| Synthetic Scaffolding | Precursor for fused heterocyclic systems. | Furo[3,2-b]pyridines, furo[3,2-b]pyrroles, and other complex ring systems. nih.govnih.gov | Developing novel and efficient cyclization and annulation strategies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.